![molecular formula C10H8N4O4S B3263814 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid CAS No. 380431-58-3](/img/structure/B3263814.png)

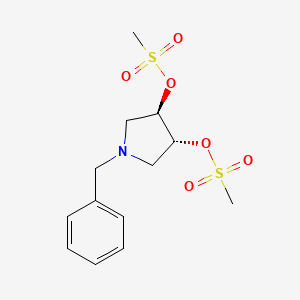

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid

説明

The compound “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” is a complex organic molecule that contains a 1,2,4-triazole ring, a nitrobenzoic acid group, and a sulfanyl group . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The nitrobenzoic acid group consists of a benzene ring with a nitro group (-NO2) and a carboxylic acid group (-COOH). The sulfanyl group (-SH) is a functional group consisting of a sulfur atom bonded to a hydrogen atom .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Methyl-4H-1,2,4-triazole-3-thiol, has been established by techniques such as NMR and MS analysis . The specific structure of “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” would likely depend on the specific arrangement and bonding of its functional groups .Chemical Reactions Analysis

The chemical reactions of “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” would likely depend on the reactivity of its functional groups. For instance, the 1,2,4-triazole ring is known to participate in various chemical reactions, and its reactivity can be influenced by substituents such as the methyl and sulfanyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” would depend on its specific structure. For example, similar compounds like 4-Methyl-4H-1,2,4-triazole-3-thiol are solid at room temperature and soluble in acetone .科学的研究の応用

Nonlinear Optical Applications

Field

Physics and Material Science

Application Summary

The compound 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and its derivatives have been studied for their nonlinear optical properties.

Method of Application

The compounds were synthesized through multi-step chemical modifications of 3-bromobenzoic acid. The characterization of these triazole-based compounds was carried out using techniques such as IR, HNMR, and UV–visible spectroscopy.

Results

Compound 7c exhibited significant linear polarizability and first and second hyperpolarizabilities, signifying its potential for nonlinear optical applications. These NLO characteristics imply that each of the compounds, especially 7c, plays a crucial part in fabricating materials showing promising NLO properties for optoelectronic applications .

Photocatalytic Applications

Field

Chemistry and Material Science

Application Summary

Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl) have been studied for their photocatalytic capabilities.

Method of Application

The complexes were synthesized and their photocatalytic capabilities were tested in the degradation of methylene blue (MB) and methyl violet (MV).

Results

The complexes exhibited excellent photocatalytic capability in the degradation of MB/MV .

Biomedical Applications

Field

Medicine and Pharmacology

Application Summary

Triazoles are an important class of compounds due to their numerous biomedical applications.

Method of Application

Triazoles are synthesized and tested for their biomedical properties.

Results

Triazoles have shown antibacterial activity, antifungal, anticancer, antioxidant activity, and anticonvulsant effects .

Dye Adsorption

Field

Chemistry and Environmental Science

Application Summary

Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl) have been studied for their ability to adsorb sulfate-containing dyes.

Method of Application

The complexes were synthesized and their dye adsorption capabilities were tested.

Results

Complex 4 can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

PET/SPECT Imaging

Application Summary

Compounds based on 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino have been developed as imaging agents for PET/SPECT studies.

Method of Application

The compounds were synthesized and tested for their imaging properties.

Results

These compounds have been used in PET/SPECT studies .

Therapeutic Applications

Application Summary

The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy.

Method of Application

Triazoles are synthesized and tested for their therapeutic properties.

Results

Triazoles have been used in various drugs such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Safety And Hazards

将来の方向性

The future directions for research on “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” could include further investigation of its synthesis, properties, and potential applications. For instance, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

特性

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4S/c1-13-5-11-12-10(13)19-8-3-2-6(9(15)16)4-7(8)14(17)18/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPOZQAJUXDKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)

![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)

![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)

![Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3263770.png)

![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)

![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3263779.png)

![5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B3263799.png)

![N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B3263806.png)